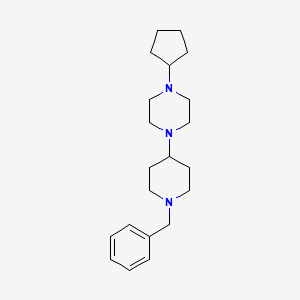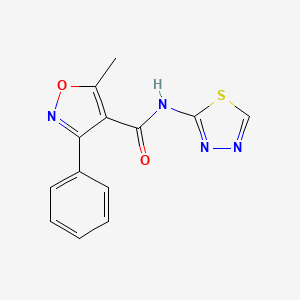
5-methyl-3-phenyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-methyl-3-phenyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide” is a derivative of 1,3,4-thiadiazole . The molecule of this compound is non-planar; the mean square plane of its phenyl cycle is located at an angle of 22.8° with respect to the planar thiadiazole fragment .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . This affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The crystal structure of a similar compound, 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, has been determined . The molecule of this compound is non-planar; the mean square plane of its phenyl cycle is located at an angle of 22.8° with respect to the planar thiadiazole fragment .Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,3,4-Thiadiazole derivatives, such as the compound , have been studied extensively for their potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells . Several 1,3,4-thiadiazole derivatives have shown efficacy across various cancer models .
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial activity . This is largely due to the fact that the thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .
Antifungal Activity
In addition to their antimicrobial properties, thiadiazole derivatives also exhibit antifungal activity . This makes them a potential candidate for the development of new antifungal drugs .
Antimycobacterial Activity
Thiadiazole derivatives have shown antimycobacterial activity . This suggests that they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
Thiadiazole derivatives have demonstrated anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation .
Anticonvulsant Activity
Thiadiazole derivatives have shown potential as anticonvulsant agents . This suggests that they could be used in the treatment of conditions such as epilepsy .
Antidepressant Activity
Thiadiazole derivatives have also been studied for their potential as antidepressants . This suggests that they could be used in the treatment of mood disorders .
Antileishmanial Activity
Thiadiazole derivatives have demonstrated antileishmanial activity . This suggests that they could be used in the treatment of leishmaniasis, a disease caused by the parasite Leishmania .
Zukünftige Richtungen
During recent years, small molecules containing five-member heterocyclic moieties have become the subject of considerable growing interest for designing new antitumor agents . One of them is 1,3,4-thiadiazole. This study is an attempt to collect the 1,3,4-thiadiazole and its derivatives, which can be considered as potential anticancer agents, reported in the literature in the last ten years .
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-10(12(18)15-13-16-14-7-20-13)11(17-19-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQPJRLRNJURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)
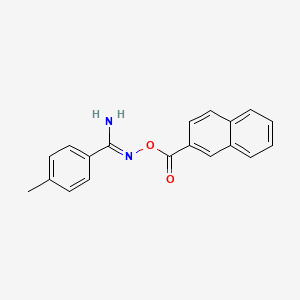
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)
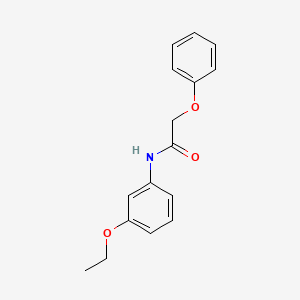
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)
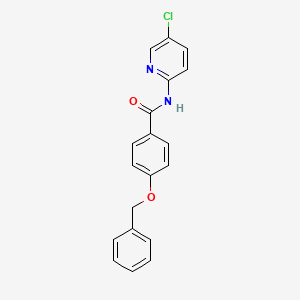
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
